[(4-Isopropylbenzoyl)amino]acetic acid
Overview
Description
[(4-Isopropylbenzoyl)amino]acetic acid is an organic compound with the molecular formula C12H15NO3. It is a derivative of glycine, where the amino group is substituted with a 4-isopropylbenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Isopropylbenzoyl)amino]acetic acid typically involves the reaction of 4-isopropylbenzoyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an amide bond between the amino group of glycine and the acyl chloride . The general reaction conditions include:
Reagents: 4-isopropylbenzoyl chloride, glycine, and a base (e.g., sodium hydroxide or triethylamine).
Solvent: An organic solvent such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction typically takes a few hours to complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(4-Isopropylbenzoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[(4-Isopropylbenzoyl)amino]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds
Mechanism of Action
The mechanism of action of [(4-Isopropylbenzoyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[(4-Isopropoxybenzoyl)amino]acetic acid: Similar in structure but with an isopropoxy group instead of an isopropyl group.
[(4-Methylbenzoyl)amino]acetic acid: Similar but with a methyl group instead of an isopropyl group.
[(4-Chlorobenzoyl)amino]acetic acid: Similar but with a chlorine atom instead of an isopropyl group
Uniqueness
[(4-Isopropylbenzoyl)amino]acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the isopropyl group can affect the compound’s hydrophobicity and steric properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-[(4-propan-2-ylbenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)9-3-5-10(6-4-9)12(16)13-7-11(14)15/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIZTNQYPRQPRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588111 | |
Record name | N-[4-(Propan-2-yl)benzoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88416-62-0 | |
Record name | N-[4-(Propan-2-yl)benzoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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